An In-depth Technical Guide to (3S)-3-Amino-1-(tert-butoxycarbonyl)pyrrolidine: A Cornerstone Chiral Building Block
An In-depth Technical Guide to (3S)-3-Amino-1-(tert-butoxycarbonyl)pyrrolidine: A Cornerstone Chiral Building Block
Introduction
In the landscape of modern synthetic and medicinal chemistry, the demand for enantiomerically pure building blocks is paramount for the construction of complex, biologically active molecules.[1] Among these essential components, (3S)-3-Amino-1-(tert-butoxycarbonyl)pyrrolidine , often referred to as (3S)-(-)-1-Boc-3-aminopyrrolidine, has emerged as an indispensable chiral synthon.[1] This guide provides an in-depth technical overview of its properties, reactivity, and applications, grounded in field-proven insights for researchers, scientists, and drug development professionals.
The molecule's utility is derived from its distinct structural features: a five-membered pyrrolidine ring that imparts conformational rigidity, a stereocenter at the 3-position which is critical for specific molecular recognition, and a tert-butoxycarbonyl (Boc) protecting group on the ring's nitrogen.[1][2] The Boc group serves as a reliable temporary shield, allowing for selective chemical transformations elsewhere in a synthetic sequence before its clean removal under acidic conditions.[1][3] This combination of features makes it a versatile intermediate in the synthesis of novel pharmaceutical agents across a wide array of therapeutic areas.[1][4]
Core Physicochemical Properties
The reliable application of any chemical building block begins with a thorough understanding of its fundamental properties. The data below has been compiled from various authoritative sources to provide a comprehensive physicochemical profile.
| Property | Value | Source(s) |
| CAS Number | 147081-44-5 | [1][5] |
| Molecular Formula | C₉H₁₈N₂O₂ | [5][6] |
| Molecular Weight | 186.25 g/mol | [5][6] |
| Appearance | Colorless to light yellow liquid or solid | [4][5][7] |
| Boiling Point | 216-217 °C | [5] |
| Density | ~1.067 g/cm³ | [5] |
| Refractive Index | ~1.472 | [5] |
| Optical Rotation | [α]/D ≈ -21.5° to -23° (c=1 in ethanol or methanol) | [7][8][9] |
| Solubility | Soluble in water, methanol, and chloroform | [8][9] |
Synthesis and Reactivity: A Tale of Protection and Transformation
The strategic power of (3S)-3-Amino-1-Boc-pyrrolidine lies in the predictable reactivity of its functional groups. The Boc-protected nitrogen is the key to its role as a building block, enabling sequential and controlled synthetic operations.
Synthetic Pathway Overview
While multiple synthetic routes exist, a common and scalable approach involves the stereoselective transformation of readily available chiral precursors like L-aspartic acid.[10] This multi-step process underscores the importance of precise stereochemical control to yield the desired (3S) enantiomer, which is crucial for its biological applications.
Key Reactions: The Deprotection Gateway
The most critical reaction involving this compound is the deprotection of the Boc group. This is not merely a step in a sequence; it is the deliberate unmasking of a reactive site at the precise moment it is needed.
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Mechanism: The tert-butoxycarbonyl group is highly sensitive to acidic conditions. Protonation of the carbonyl oxygen by a strong acid (like trifluoroacetic acid, TFA) initiates the cleavage. The carbocation formed is unstable and fragments into isobutylene and carbon dioxide, liberating the free secondary amine of the pyrrolidine ring. This process is efficient and typically proceeds without racemization.[3]
-
Causality: The choice of the Boc group is intentional. Its stability to a wide range of reagents (e.g., bases, nucleophiles, mild reducing agents) allows for extensive modification of other parts of a molecule. Its facile removal under specific acidic conditions provides an orthogonal protection strategy, which is a cornerstone of complex molecule synthesis, particularly in solid-phase peptide synthesis (SPPS).[1][11]
Core Application: A Versatile Scaffold in Drug Discovery
The pyrrolidine ring is not just a passive linker; it is a privileged scaffold in medicinal chemistry.[2][12] Its non-aromatic, three-dimensional structure can significantly enhance aqueous solubility and improve other critical physicochemical properties of a drug candidate.[2] When incorporated into a larger molecule, the (3S)-3-Amino-1-Boc-pyrrolidine moiety provides a rigid structural element that can help lock a drug into its bioactive conformation, potentially increasing potency and receptor selectivity.[11]
This building block has been instrumental in the synthesis of a variety of therapeutic agents, including:
-
EGFR Tyrosine Kinase Inhibitors: Used in oncology to target specific cancer cell signaling pathways.[7][9]
-
Antibacterial Agents: Providing novel scaffolds to combat bacterial resistance.[7][9]
-
Peptidomimetics: Creating peptide-like molecules with enhanced stability and cell permeability for various therapeutic targets.[11]
Experimental Protocol: Boc Group Deprotection
This protocol details a standard, reliable method for the removal of the Boc protecting group. The procedure is designed to be self-validating through in-process monitoring and clear purification steps.
Objective: To efficiently cleave the Boc group from (3S)-3-Amino-1-Boc-pyrrolidine to yield the free amine, ready for subsequent coupling reactions.
Materials:
-
(3S)-3-Amino-1-Boc-pyrrolidine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) plate (silica gel)
-
Appropriate eluent for TLC (e.g., 10% Methanol in DCM with 1% NH₄OH)
Procedure:
-
Reaction Setup:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (3S)-3-Amino-1-Boc-pyrrolidine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Scientist's Note: Anhydrous DCM is used to prevent side reactions with water. The concentration is kept moderate to ensure complete dissolution and efficient stirring.
-
Place the flask in an ice bath and cool to 0 °C. This helps to control any potential exotherm during the acid addition.
-
-
Acid Addition:
-
Slowly add trifluoroacetic acid (TFA, 4-5 eq) dropwise to the stirring solution.
-
Scientist's Note: TFA is a strong, volatile acid perfect for this cleavage. Using an excess ensures the reaction goes to completion. Slow, cooled addition is critical for safety and reaction control.
-
-
Reaction Monitoring (Self-Validation):
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC. Spot the starting material and the reaction mixture on a TLC plate. The product (free amine) is significantly more polar and will have a much lower Rf value than the Boc-protected starting material. The disappearance of the starting material spot indicates reaction completion.
-
-
Workup and Neutralization:
-
Once the reaction is complete, concentrate the mixture under reduced pressure (rotary evaporator) to remove the excess TFA and DCM.
-
Carefully neutralize the residue by adding a saturated aqueous solution of NaHCO₃ until effervescence ceases. This step is crucial to quench the acid and convert the amine salt to the free base.
-
Scientist's Note: Perform this step slowly, as the neutralization is vigorous and produces CO₂ gas.
-
-
Extraction and Purification:
-
Extract the aqueous layer with DCM or ethyl acetate (3 x volume of the aqueous layer). The free amine product will move into the organic layer.
-
Combine the organic layers and wash with brine. The brine wash helps to remove residual water and inorganic salts.
-
Dry the combined organic extracts over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The resulting free amine is often used directly in the next step but can be further purified by column chromatography if necessary.
-
Safety and Handling
As with any chemical reagent, proper handling of (3S)-3-Amino-1-Boc-pyrrolidine is essential for laboratory safety.
-
Hazards: The compound is classified as a skin irritant and can cause serious eye damage.[13][14] GHS information also indicates it may be toxic if swallowed.[5][6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[13][15]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[15][16] Keep away from flames and hot surfaces.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[14][16] The material can be air-sensitive, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to maintain purity.[8][16]
References
-
Autechaux, A. (2026, February 12). Sourcing Chiral Amines: The Role of (3S)-(-)-3-Amino-1-Boc-pyrrolidine. Te-lian. [Link]
-
PubChem. 3-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. [Link]
-
PubChem. tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
Yoshida, T., et al. (1996). A Large-Scale Preparation of (3S, 4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine and Its Analogs from L-Aspartic Acid. Chemical and Pharmaceutical Bulletin. [Link]
-
Ielo, L., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals. [Link]
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